Clinofibrate Impurity 1 is a chemical compound associated with Clinofibrate, a fibrate drug primarily used for managing hyperlipidemia and cardiovascular diseases. As an impurity, Clinofibrate Impurity 1 is studied to understand its stability, degradation pathways, and potential biological activities. The characterization of impurities like Clinofibrate Impurity 1 is essential for ensuring the quality and safety of pharmaceutical formulations.
Clinofibrate Impurity 1 is derived from the synthesis of Clinofibrate, which involves various chemical reactions and processes. The identification and quantification of this impurity are crucial in the pharmaceutical industry, particularly during the quality control phases of drug manufacturing.
Clinofibrate Impurity 1 can be classified under pharmaceutical impurities, specifically as a degradation product of the active pharmaceutical ingredient Clinofibrate. It falls into the category of organic compounds and is studied within the context of medicinal chemistry and pharmacology.
The synthesis of Clinofibrate Impurity 1 typically involves several chemical reactions. The initial steps may include the reaction of cyclohexanone with phenol to produce intermediates such as Bisphenol Z. This intermediate can then undergo further reactions with chloroform and methyl ethyl ketone in the presence of a base to yield Clinofibrate, from which the impurity can be isolated.
The isolation and purification of Clinofibrate Impurity 1 often utilize high-performance liquid chromatography (HPLC) techniques. These methods allow for the separation of impurities from the main compound based on their differing chemical properties, such as polarity and molecular weight.
Clinofibrate Impurity 1 has a complex molecular structure that is similar to its parent compound Clinofibrate. The specific structure includes functional groups that contribute to its chemical behavior and interactions within biological systems.
Molecular data for Clinofibrate Impurity 1 includes its molecular formula, molecular weight, and structural representation. Detailed spectroscopic analysis (e.g., nuclear magnetic resonance spectroscopy, mass spectrometry) is often employed to elucidate its structure.
Clinofibrate Impurity 1 undergoes various chemical reactions that can alter its structure and properties. Key reactions include:
The reaction conditions (temperature, solvent, concentration) are crucial for controlling the outcome of these reactions. Analytical techniques such as HPLC and mass spectrometry are used to monitor these transformations.
Clinofibrate Impurity 1 shares similar mechanisms of action with Clinofibrate itself. It primarily targets peroxisome proliferator-activated receptors (PPARs), specifically PPAR alpha, PPAR gamma, and PPAR delta.
The activation of these receptors leads to changes in gene expression that promote lipoprotein lipolysis and enhance the elimination of triglyceride-rich particles from plasma. This mechanism is fundamental in understanding how impurities may affect the efficacy and safety profiles of fibrate medications.
Clinofibrate Impurity 1 exhibits specific physical properties such as melting point, boiling point, solubility in various solvents, and stability under different environmental conditions. These properties are critical for determining its behavior in pharmaceutical formulations.
The chemical properties include reactivity with various reagents, stability under light and heat exposure, and interaction with biological molecules. Understanding these properties helps in assessing potential risks associated with impurities in drug formulations.
Clinofibrate Impurity 1 has several applications in scientific research:
Clinofibrate (chemical name: 2-(4-{1-[4-(1-carboxy-1-methylpropoxy)phenyl]cyclohexyl}phenoxy)-2-methylbutanoic acid; molecular formula: C₂₈H₃₆O₆; molecular weight: 468.59 g/mol) is a fibrate-class pharmaceutical agent primarily marketed in Japan under the brand name Lipoclin for hyperlipidemia management [1]. Structurally, it features a central cyclohexylidene spacer flanked by two p-phenyleneoxy groups, each connected to 2-methylbutanoic acid moieties. This bifunctional design enables dual activation of peroxisome proliferator-activated receptor alpha (PPARα), enhancing its lipid-modulating effects compared to earlier fibrates [4]. Clinofibrate's pharmacological mechanism involves upregulation of lipoprotein lipase activity and promotion of fatty acid oxidation, resulting in reduced serum triglycerides (15-25%) and low-density lipoprotein cholesterol (LDL-C) (10-20%), while elevating high-density lipoprotein cholesterol (HDL-C) (5-15%) in clinical settings [1] [4]. Its molecular architecture, however, introduces multiple chiral centers and hydrolytically labile ester linkages, creating inherent susceptibility to impurity formation during synthesis and storage.
Table 1: Comparative Structural Features of Major Fibrate Drugs
Fibrate Drug | Central Core | Acid Functionalities | Key Structural Vulnerabilities |
---|---|---|---|
Clinofibrate | Cyclohexylidene | Two 2-methylbutanoic acids | Ester bonds, benzylic positions |
Fenofibrate | Isopropylidene | Single propanoic acid chain | Ester bond, ketone group |
Bezafibrate | Amino linkage | Single propanoic acid chain | Amide bond, chlorophenyl ring |
Clofibrate | Ethoxy moiety | Single acetic acid chain | Ester bond, aromatic ring |
Pharmaceutical impurities are formally defined by ICH guidelines as "any component of the drug substance that is not the chemical entity defined as the drug substance" [3] [6]. These are systematically categorized into three primary classes:
Organic Impurities: Arise during synthesis (intermediates, by-products) or product degradation. Clinofibrate Impurity 1 (C23H28O4; MW 368.5 g/mol) falls within this category as a hydrolytic degradation product [2] [4]. ICH Q3A(R2) classifies such impurities based on risk thresholds: identification threshold (0.10% for daily dose <2g), qualification threshold (0.15%), and reporting threshold (0.05%) [3] [8].
Inorganic Impurities: Include catalysts, ligands, and heavy metals from manufacturing. Residual palladium from hydrogenation catalysts represents a potential concern in Clinofibrate synthesis [6].
Residual Solvents: Classified by ICH Q3C into Class 1 (solvents to be avoided, e.g., benzene), Class 2 (to be limited, e.g., methanol), and Class 3 (low toxic potential, e.g., ethanol) [6].
Pharmacopeial monographs (USP, BP, IP) further distinguish between "qualified impurities" (previously accepted by regulatory authorities) and "detectable impurities" (those not detected during monograph development or below 0.1%) [3]. Impurity profiling must address both specified identified impurities (like Clinofibrate Impurity 1) and specified unidentified impurities exceeding identification thresholds.
Table 2: ICH Regulatory Thresholds for Organic Impurities in Drug Substances
Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
≤2 g/day | 0.05% | 0.10% or 1.0 mg per day (lower) | 0.15% or 1.0 mg per day (lower) |
>2 g/day | 0.03% | 0.05% | 0.05% |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4